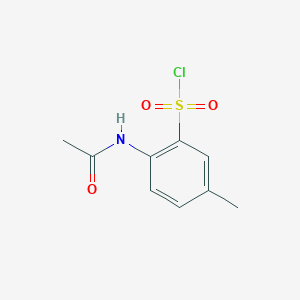

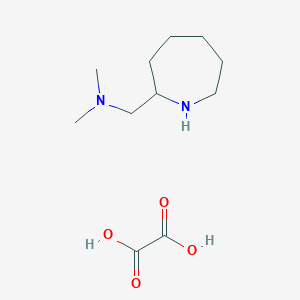

3-Amino-3-(4-ethylphenyl)propanoic acid

Overview

Description

The compound of interest, 3-Amino-3-(4-ethylphenyl)propanoic acid, is a derivative of beta-amino acids, which are known for their role in the synthesis of peptides and as building blocks in medicinal chemistry. Although the provided papers do not directly discuss 3-Amino-3-(4-ethylphenyl)propanoic acid, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related 3-amino propanoic acid derivatives involves various strategies. For instance, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs was achieved by evaluating their EP3 antagonist activity and involved the exploration of the carboxyamide side chain . Another approach for synthesizing ethyl 3-(3-aminophenyl)propanoate was reported using a tandem Knoevenagel condensation/alkylidene reduction followed by reduction and esterification . These methods could potentially be adapted for the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of beta-amino acid derivatives has been characterized using techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations . For example, the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was elucidated, revealing intramolecular and intermolecular interactions that stabilize the crystal structure . Similarly, the vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid was investigated using IR and Raman spectroscopy, supported by DFT calculations . These analyses provide a foundation for understanding the molecular structure of 3-Amino-3-(4-ethylphenyl)propanoic acid.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives is influenced by their functional groups. The papers describe various chemical reactions, such as the optimization of side chains to improve in vitro and in vivo potencies of EP3 receptor antagonists , and the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids to synthesize racemic 2-amino-3-(heteroaryl)propanoic acids . These reactions highlight the versatility of amino acid derivatives in chemical transformations, which could be relevant for modifying 3-Amino-3-(4-ethylphenyl)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acid derivatives are closely related to their molecular structure. The papers discuss the metabolic stability and biological evaluation of optically active analogs , and the hydrogen bonding capabilities of biphenyl-based amino acids designed to nucleate beta-sheet structure . These properties, such as solubility, stability, and hydrogen bonding potential, are crucial for the application of these compounds in drug design and peptide synthesis. Understanding these properties for related compounds can provide insights into the behavior of 3-Amino-3-(4-ethylphenyl)propanoic acid.

Scientific Research Applications

Synthesis and Derivative Formation

- 3-Amino-3-(4-ethylphenyl)propanoic acid and its derivatives have been explored in the field of organic synthesis. For instance, the synthesis of its enantiomers and N-protected derivatives has been studied, demonstrating the compound's potential in producing structurally diverse molecules (Solymár, Kanerva, & Fülöp, 2004).

Renewable Building Blocks in Materials Science

- This compound has been explored as a renewable building block in materials science. Its use in enhancing the reactivity of molecules towards benzoxazine ring formation highlights its potential in developing sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Role in Crystal Packing

- Research has delved into the role of compounds like 3-Amino-3-(4-ethylphenyl)propanoic acid in crystal packing, examining interactions such as N⋯π and O⋯π, which are crucial for understanding molecular structures and their properties (Zhang, Wu, & Zhang, 2011).

Biocatalysis in Pharmaceutical Intermediate Production

- The compound's application in biocatalysis, particularly in the production of pharmaceutical intermediates like S-3-amino-3-phenylpropionic acid, an important intermediate for certain medications, has been investigated, showcasing its relevance in the pharmaceutical industry (Li, Wang, Huang, Zou, & Zheng, 2013).

Modification of Polymeric Materials

- Studies have also focused on modifying polymeric materials using derivatives of 3-Amino-3-(4-ethylphenyl)propanoic acid, which is significant for enhancing the properties of these materials for various applications (Aly & El-Mohdy, 2015).

Investigational Pharmaceutical Compounds

- The compound has been used in the synthesis and study of investigational pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents (Vogt, Williams, Johnson, & Copley, 2013).

Fluorescence Derivatization in Biological Assays

- It has been utilized in fluorescence derivatization of amino acids, which is an important technique in biological assays and research, indicating its versatility in biochemical applications (Frade, Barros, Moura, & Gonçalves, 2007).

Safety and Hazards

properties

IUPAC Name |

3-amino-3-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOSHSPOVINZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342746 | |

| Record name | 3-amino-3-(4-ethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-ethylphenyl)propanoic acid | |

CAS RN |

117391-52-3 | |

| Record name | β-Amino-4-ethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(4-ethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.